2-Benzothiazol-2-yl-nicotinic acid

説明

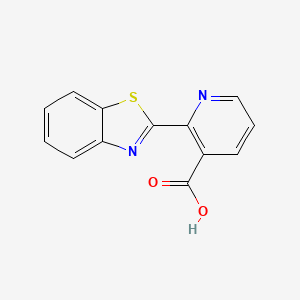

2-Benzothiazol-2-yl-nicotinic acid is a heterocyclic compound that combines the structural features of benzothiazole and nicotinic acid. Benzothiazole is a bicyclic compound consisting of a benzene ring fused to a thiazole ring, while nicotinic acid, also known as niacin, is a form of vitamin B3. The fusion of these two structures results in a compound with unique chemical and biological properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzothiazol-2-yl-nicotinic acid typically involves the condensation of 2-aminobenzenethiol with nicotinic acid or its derivatives. Various synthetic pathways have been developed, including:

Diazo-coupling: This method involves the reaction of diazonium salts with 2-aminobenzenethiol.

Knoevenagel condensation: This reaction involves the condensation of aldehydes or ketones with active methylene compounds in the presence of a base.

Biginelli reaction: A three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea.

Microwave irradiation: This method uses microwave energy to accelerate the reaction process.

One-pot multicomponent reactions: These reactions involve the simultaneous combination of multiple reactants in a single reaction vessel to form the desired product

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can enhance the efficiency and sustainability of the production process .

化学反応の分析

Types of Reactions

2-Benzothiazol-2-yl-nicotinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogens, alkylating agents, and other electrophiles or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

科学的研究の応用

Scientific Research Applications

The applications of 2-Benzothiazol-2-yl-nicotinic acid span multiple scientific disciplines, including chemistry, biology, medicine, and industry. Below are detailed insights into its applications:

Chemistry

- Building Block for Synthesis : The compound serves as a precursor for synthesizing more complex molecules. Its functional groups allow for various chemical modifications, making it a versatile building block in organic synthesis.

- Coordination Chemistry : It acts as a ligand in coordination complexes, facilitating the study of metal interactions and catalysis.

Biology

- Antimicrobial Properties : Research has demonstrated that derivatives of this compound exhibit significant antimicrobial activity against various pathogens, including both Gram-positive and Gram-negative bacteria as well as fungi .

- Anticancer Activity : Several studies have highlighted its potential as an anticancer agent. For instance, compounds derived from this structure have shown effective inhibition against multiple human cancer cell lines, including neuroblastoma, cervical, colon, prostate, lung, liver, and ovarian cancers .

Medicine

- Therapeutic Applications : The compound is under investigation for its therapeutic potential in treating various diseases due to its ability to modulate biological pathways. It has been particularly noted for its effects on cell signaling and metabolic processes.

Industry

- Material Science : In industrial applications, this compound is utilized in developing new materials such as polymers and dyes. Its chemical properties also make it suitable as a catalyst in various chemical reactions.

Anticancer Activity Case Study

A notable study investigated the anticancer properties of derivatives based on this compound against several human cancer cell lines. The results indicated varying degrees of growth inhibition:

| Cancer Cell Line | Growth Inhibition (%) at 10 µM |

|---|---|

| Neuroblastoma (IMR-32) | 45 - 48 |

| Cervical (SiHa) | 55 - 64 |

| Colon (HCT-15) | 33 - 63 |

| Prostate (DU-145) | 49 - 72 |

| Lung (A549) | 26 |

| Liver (Hep-2) | 52 |

| Ovarian (OVCAR-5) | 50 - 53 |

These findings underscore the compound's potential as a lead structure for developing novel anticancer therapies .

Antimicrobial Activity Case Study

In another investigation focusing on its antimicrobial properties, derivatives were tested against various pathogens:

| Pathogen | Activity Observed |

|---|---|

| Staphylococcus aureus | Comparable to standard drugs |

| Escherichia coli | Significant inhibition noted |

| Candida albicans | Effective against fungal strains |

This study highlights the compound's broad-spectrum antimicrobial activity, suggesting its utility in developing new antimicrobial agents .

作用機序

The mechanism of action of 2-Benzothiazol-2-yl-nicotinic acid involves its interaction with specific molecular targets and pathways. The compound may act by:

Inhibiting enzymes: It can inhibit the activity of certain enzymes, thereby affecting metabolic pathways.

Binding to receptors: The compound can bind to specific receptors, modulating their activity and influencing cellular signaling pathways.

Interacting with DNA/RNA: It may interact with nucleic acids, affecting gene expression and protein synthesis

類似化合物との比較

Similar Compounds

2-Arylbenzothiazoles: These compounds share the benzothiazole moiety and have similar biological activities.

2-Substituted benzothiazoles: These compounds have various substituents at the 2-position of the benzothiazole ring, leading to diverse chemical and biological properties.

Nicotinic acid derivatives: Compounds derived from nicotinic acid, such as nicotinamide and nicotinic acid esters, have similar structural features and biological activities .

Uniqueness

2-Benzothiazol-2-yl-nicotinic acid is unique due to the combination of the benzothiazole and nicotinic acid moieties, which imparts distinct chemical and biological properties. This fusion enhances its potential as a versatile compound for various scientific research applications and therapeutic uses .

生物活性

2-Benzothiazol-2-yl-nicotinic acid (CAS No. 728-66-5) is a compound that combines the structural features of benzothiazole and nicotinic acid, leading to potential therapeutic applications in various fields, particularly oncology. This article reviews the biological activities associated with this compound, including its mechanisms of action, potential therapeutic targets, and comparative analysis with similar compounds.

Chemical Structure

The chemical formula for this compound is . The compound consists of a benzothiazole moiety linked to a nicotinic acid structure, which contributes to its unique reactivity and biological interactions.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to induce apoptosis in various human cancer cell lines, potentially through the inhibition of critical proteins involved in cell survival, such as heat shock protein 90 (HSP90) and nuclear factor kappa B (NF-kB) .

Key Findings:

- Induction of Apoptosis: The compound triggers programmed cell death in malignant cells.

- Protein Interaction: Inhibits proteins associated with cancer cell survival.

The mechanism by which this compound exerts its effects may involve:

- Inhibition of HSP90: This protein plays a crucial role in maintaining the stability and function of many oncogenic proteins.

- Blocking NF-kB Pathway: NF-kB is involved in regulating genes that promote cell survival and proliferation.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-Amino-6-methylbenzothiazole | Benzothiazole derivative | Exhibits antimicrobial properties |

| Nicotinic Acid | Pyridine derivative | Known for its role in neurotransmission |

| Benzothiazole | Simple benzothiazole | Basic structure without additional functional groups |

| 4-Thiazolidinones of Nicotinic Acid | Thiazolidinone derivative | Potential anti-inflammatory properties |

The unique combination of functionalities in this compound enhances its biological activity compared to simpler derivatives .

Pharmacological Applications

Beyond its anticancer potential, the compound may have applications in other therapeutic areas due to its ability to interact with various biological targets. Its dual functionality allows for broader investigations into its pharmacological uses.

Case Studies

- In Vitro Studies: Laboratory studies have demonstrated the efficacy of this compound in inhibiting cancer cell lines, highlighting its potential as a lead compound for drug development.

- In Vivo Models: Animal studies are necessary to confirm the therapeutic efficacy and safety profile before clinical trials can be considered.

特性

IUPAC Name |

2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O2S/c16-13(17)8-4-3-7-14-11(8)12-15-9-5-1-2-6-10(9)18-12/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSVBCUFEFFICAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC=N3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20357604 | |

| Record name | 2-Benzothiazol-2-yl-nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

728-66-5 | |

| Record name | 2-Benzothiazol-2-yl-nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。